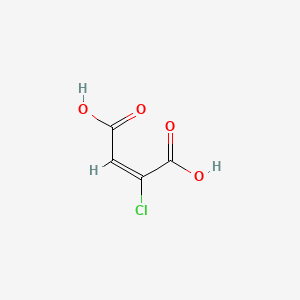
2-Butenedioic acid, 2-chloro-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid, 2-chloro-, (E)- is an organic compound with the molecular formula C4H3ClO4. It is a derivative of maleic acid, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butenedioic acid, 2-chloro-, (E)- can be synthesized through the chlorination of maleic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature.
Industrial Production Methods: In an industrial setting, the production of 2-chloromaleic acid involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through crystallization or distillation techniques to obtain high-purity 2-chloromaleic acid.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butenedioic acid, 2-chloro-, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloromaleic anhydride.
Reduction: Reduction reactions can convert it back to maleic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Chloromaleic anhydride.
Reduction: Maleic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butenedioic acid, 2-chloro-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloromaleic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the compound. This property is exploited in various synthetic applications to achieve desired chemical transformations.
Comparación Con Compuestos Similares
Maleic Acid: The parent compound of 2-chloromaleic acid.
Fumaric Acid: An isomer of maleic acid with similar chemical properties.
2-Bromomaleic Acid: A bromine-substituted derivative of maleic acid.
Uniqueness: 2-Butenedioic acid, 2-chloro-, (E)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
Propiedades
Número CAS |
617-43-6 |
|---|---|
Fórmula molecular |
C4H3ClO4 |
Peso molecular |
150.52 g/mol |
Nombre IUPAC |
(E)-2-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ |
Clave InChI |
ZQHJVIHCDHJVII-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
SMILES isomérico |
C(=C(\C(=O)O)/Cl)\C(=O)O |
SMILES canónico |
C(=C(C(=O)O)Cl)C(=O)O |
Sinónimos |
2-chlorofumaric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)
![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)

![5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B1233891.png)
